2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 7 positions, respectively. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound's unique structural features contribute to its distinct chemical and biological properties, making it valuable in various scientific fields, including chemistry, biology, and medicine.
The synthesis of 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine typically involves several methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One prevalent method is the cyclization of amido-nitriles using a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization. This approach allows for the efficient formation of the desired heterocyclic structure under optimized conditions.
Industrial production often employs large-scale synthesis techniques using automated reactors and continuous flow systems to enhance efficiency and scalability. Reaction conditions are optimized to ensure high yield and purity of the final product. For example, variations in temperature, pressure, and catalyst concentration can significantly influence the reaction outcomes.
The molecular structure of 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine features a fused ring system consisting of an imidazole and pyrimidine moiety. The specific arrangement of bromine and chlorine substituents at the 2 and 7 positions contributes to its reactivity and biological activity.
2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine can undergo various chemical reactions:
Common reagents include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation processes, and reducing agents such as lithium aluminum hydride for reduction reactions. The choice of reagents significantly impacts the yield and nature of the products formed.
The mechanism of action for 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit certain enzymes or receptors that are crucial for cellular processes. The precise molecular targets depend on the specific biological activity being investigated. Studies suggest that this compound exhibits potential antimicrobial and anticancer properties through these interactions .
2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
The C2-bromine substituent in 2-bromo-7-chloroimidazo[1,2-c]pyrimidine (CAS: 1783545-36-7, C₆H₃BrClN₃, M = 232.47 g/mol) serves as a versatile handle for palladium-catalyzed cross-couplings, enabling precise functionalization of the imidazo[1,2-c]pyrimidine scaffold. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently under microwave irradiation (80–120°C, 15–60 min) using Pd(PPh₃)₂Cl₂ (2–5 mol%) and XPhos (5 mol%) as a cocatalytic system, achieving yields of 75–92% [3] [7]. This tandem catalyst system suppresses competitive debromination at C7 while promoting C–C bond formation at C2. Sonogashira couplings with terminal alkynes require CuI (10 mol%) and Et₃N base in DMF at 70°C, generating 2-alkynylated derivatives for further cyclization [4] [6]. Optimization studies indicate that electron-deficient arylboronic acids exhibit faster transmetalation kinetics, while sterically hindered partners necessitate elevated temperatures (110–120°C) [7].
Table 1: Catalytic Systems for Functionalizing 2-Bromo-7-chloroimidazo[1,2-c]pyrimidine
Reaction Type | Catalyst System | Conditions | Yield Range | Key Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₂Cl₂/XPhos, K₂CO₃ | DMF, 80°C, MW, 30 min | 85–92% | Biaryl motifs for drug discovery |
Sonogashira | PdCl₂/CuI, Et₃N | DMF, 70°C, 6 h | 75–88% | Alkynyl-linked hybrid heterocycles |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos, Cs₂CO₃ | Toluene, 100°C, 12 h | 68–79% | C2-Amino derivatives for MAO-B inhibition |
Regioselective construction of the imidazo[1,2-c]pyrimidine core is achieved through cyclocondensation of 4-aminopyrimidines with α-halocarbonyl synthons. 5-Halocytosines react with chloroacetaldehyde diethyl acetal under acidic conditions (NaOAc/H₂O, 80°C) to furnish 7-haloimidazo[1,2-c]pyrimidines regioselectively in 66–86% yield [9]. Solvent polarity critically influences regiochemistry: polar protic media (H₂O/EtOH) favor C7-chlorination, while aprotic solvents (DMF) promote Dimroth rearrangement to C2-substituted isomers [6] [9]. Microwave-assisted one-pot protocols enable rapid assembly from 2-amino-1-(prop-2-yn-1-yl)pyrimidinium bromide and 3-substituted-2-chloroquinoxalines, yielding hybrid scaffolds with embedded 7-chloroimidazo[1,2-c]pyrimidine units [4].
Immobilization strategies leverage the C7-chlorine as an anchor point for resin-bound intermediates. Wang resin-functionalized substrates undergo Pd-catalyzed cross-coupling on solid support, followed by acidolytic cleavage to generate 2-arylated imidazo[1,2-c]pyrimidine libraries [4]. Parallel synthesis techniques employ PyBroP-activated lactam carbonyls to facilitate C5-arylation after initial C2 functionalization, yielding 2,5-diarylated derivatives (e.g., anti-inflammatory agents) in >85% purity [7]. Automated liquid handling enables the production of 48–96-membered libraries for high-throughput screening against kinase targets [4].
Iodine-125 radiolabeling exploits halogen-exchange reactions using Na¹²⁵I and Cu(I) catalysts at 150°C, yielding 2-bromo-7-[¹²⁵I]iodoimidazo[1,2-c]pyrimidine for positron emission tomography (PET) [9]. Alternatively, Pd-mediated stannyl-iodine exchange with arylstannanes provides access to ¹¹C-labeled analogs at C2 for tumor imaging [1]. Radioligands exhibit log P values of 1.8–2.3 and >98% radiochemical purity, suitable for in vivo biodistribution studies of serotonin receptors [9].
The electron-deficient imidazo[1,2-c]pyrimidine scaffold undergoes pH-dependent Dimroth rearrangement, complicating regiochemical assignments. Under basic conditions (pH > 9), 3-iodo-7-substituted derivatives isomerize to 2-iodo regioisomers via ring opening and recyclization [2] [5]. ¹H NMR spectroscopy distinguishes regioisomers: C2-substituted variants exhibit downfield-shifted H3 singlets (δ 8.2–8.5 ppm), whereas C3-substituted analogs show H2 signals at δ 7.9–8.1 ppm [2] [9]. In situ ¹⁵N-labeling studies confirm rearrangement proceeds through hydroxide addition at C2, pyrimidine ring opening, and rotation of the imidazole moiety prior to reclosure [5].
Table 2: Dimroth Rearrangement Outcomes in Imidazo[1,2-c]pyrimidines
Starting Material | Conditions | Product | NMR Diagnostic Signals |
---|---|---|---|
3-Iodo-7-phenylimidazo[1,2-c]pyrimidine | NaOH (0.1M), 25°C, 2 h | 2-Iodo-7-phenyl isomer | H3: δ 8.42 ppm (s, 1H) |
3-Amino-8-chloroimidazo[1,2-c]pyrimidine | Piperidine, DMF, 70°C, 5 h | 2-Amino-8-chloro isomer | H3: δ 8.38 ppm (s, 1H) |
3-Bromo-7-trifluoromethyl derivative | K₂CO₃, H₂O, 100°C | 2-Bromo-7-trifluoromethyl | H3: δ 8.51 ppm (s, 1H) |
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: